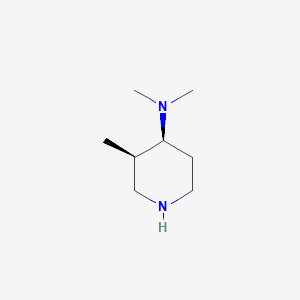
(3R,4S)-N,N,3-Trimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives often involves strategic functionalization and cyclization reactions. For instance, the synthesis of N-substituted 3-amino-4-halopyridines, which share structural similarities with "(3R,4S)-N,N,3-Trimethylpiperidin-4-amine," has been accomplished through protocols that ensure high yield and purity, avoiding the need for chromatography and utilizing deprotection/alkylation protocols mediated by acids and silyl triflates (Wilhelmsen et al., 2018). Another approach involves the catalyzed N-heterocyclization of primary amines with diols, showcasing the versatility of creating cyclic amines, indicating the diverse synthetic routes available for constructing complex piperidine frameworks (Fujita et al., 2004).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including "(3R,4S)-N,N,3-Trimethylpiperidin-4-amine," is characterized by X-ray crystallography and NMR spectroscopy, revealing the geometric configuration of the chiral centers and the overall 3D conformation of the molecule. Studies on similar compounds, such as the sodium 2,2,6,6-tetramethylpiperidide, reveal a trimeric molecule with a planar ring structure, illustrating the importance of molecular geometry in the physical and chemical properties of these compounds (Gehrhus et al., 1999).
Chemical Reactions and Properties
Piperidine derivatives engage in a variety of chemical reactions, including cycloadditions, N-heterocyclizations, and reactions with electrophiles and nucleophiles, reflecting their reactivity and functional versatility. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine demonstrates methanimine-like reactivity in [2+2] cycloadditions with ketenes, forming β-lactams, a reaction that could be analogous to transformations involving "(3R,4S)-N,N,3-Trimethylpiperidin-4-amine" (Palomo et al., 1997).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis : Enantiopure derivatives of piperidine, similar to "(3R,4S)-N,N,3-Trimethylpiperidin-4-amine", are synthesized for potential applications in pharmaceuticals and organic chemistry. For example, the transformation of enantiopure aminodiepoxides derived from serine into enantiopure aminopiperidines has been demonstrated, showcasing the potential for producing specific stereoisomers for research or therapeutic purposes (Concellón et al., 2008).
Synthesis of Bioactive Molecules : Research has focused on the synthesis of molecules like GABOB and Carnitine Hydrochloride from precursors including variants of trimethylpiperidine. This indicates a role in the synthesis of compounds with potential neurological or metabolic benefits (Kamal et al., 2007).
Polymerization and Material Science : Certain derivatives of trimethylpiperidine are used in the synthesis of polymerizable Hindered Amine Light Stabilizers (HALS), indicating applications in materials science and polymer technology (Wilén et al., 2000).
Chemical Synthesis and Analysis : The compound and its analogs are used in various synthetic processes. For example, the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols, which are precursors for aminohydroxylated piperidine alkaloid analogs, shows the compound's role in producing specialized chemicals (Grishina et al., 2011).
Functionalized Silica Synthesis : Amine-functionalized colloidal silica, which can be prepared using derivatives of trimethylpiperidine, finds applications in various industrial and research processes, indicating a role in nanotechnology and material synthesis (Soto-Cantu et al., 2012).
DNA Interaction and Medical Research : The synthesis of poly(β-aminoesters) using derivatives of trimethylpiperidine, which interact with plasmid DNA, suggests applications in genetic research and potential therapeutic uses (Lynn and Langer, 2000).
Propiedades
IUPAC Name |
(3R,4S)-N,N,3-trimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVOPHDUSUCYND-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-N,N,3-Trimethylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)



![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)
![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)


![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)